[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate
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Overview
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a methylbenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar chlorophenyl group but differs in the heterocyclic ring structure, containing a thiadiazole ring instead of an oxazole ring.
Chloropyridine: This compound is a chlorine derivative of pyridine and shares the chlorophenyl group but has a different heterocyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific oxazole ring structure combined with the chlorophenyl and methylbenzoate groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-12-2-4-14(5-3-12)18(21)22-11-16-10-17(23-20-16)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXNXZKTIBMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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